molecular formula C21H17N5O4S B2447031 methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate CAS No. 946262-48-2

methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate

Cat. No. B2447031
CAS RN: 946262-48-2
M. Wt: 435.46
InChI Key: JAVJPRNRDVTAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a phenyl ring, a thioacetyl group, and an amino benzoate group. These groups could potentially give the compound a variety of interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrazolo[3,4-d]pyrimidin-6-yl ring, which is a type of nitrogen-containing heterocyclic ring. Attached to this ring is a phenyl ring (a type of aromatic ring), a thioacetyl group (which contains a sulfur atom), and an amino benzoate group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of various functional groups means that it could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amino benzoate group could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound has been utilized in synthesizing various heterocyclic systems, an essential process in medicinal chemistry for creating compounds with potential therapeutic uses. For instance, research has demonstrated its application in preparing pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-ones. These heterocycles have been explored for their potential biological activities, including antimicrobial and anticancer properties. The selective removal of protective groups under mild conditions highlights the compound's versatility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (R. Toplak et al., 1999).

Antimicrobial and Anticancer Potentials

Another significant area of application involves exploring the synthesized heterocyclic compounds for their biological activities. Some derivatives have shown promising antimicrobial and anticancer activities in preliminary studies. This includes the evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of compounds synthesized using methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate as a precursor (A. Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Without specific studies, it’s difficult to predict exactly how this compound would interact with biological systems .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical and physical properties, and its potential biological activities. It could also be interesting to study how the different functional groups in the compound affect these properties .

properties

IUPAC Name

methyl 4-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-30-20(29)13-7-9-14(10-8-13)23-17(27)12-31-21-24-18-16(19(28)25-21)11-22-26(18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJPRNRDVTAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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